3,5-Dihydroxyphthalic acid
CAS No.: 3209-07-2
Cat. No.: VC16971572
Molecular Formula: C8H6O6
Molecular Weight: 198.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3209-07-2 |
|---|---|
| Molecular Formula | C8H6O6 |
| Molecular Weight | 198.13 g/mol |
| IUPAC Name | 3,5-dihydroxyphthalic acid |
| Standard InChI | InChI=1S/C8H6O6/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,9-10H,(H,11,12)(H,13,14) |
| Standard InChI Key | BMNZPIHTZJNWOV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)C(=O)O)O)O |
Introduction
Structural and Chemical Properties
3,5-Dihydroxybenzoic acid (C₇H₆O₄, molecular weight 154.12 g/mol) belongs to the class of phenolic acids, featuring a benzene ring substituted with two hydroxyl groups and one carboxylic acid group. Its IUPAC name is 3,5-dihydroxybenzoic acid, with the alternative designation α-resorcylic acid distinguishing it from other resorcinol derivatives. The compound crystallizes as an off-white to beige powder with a melting point of 236–238°C (decomposition) and a bulk density of 700 kg/m³ .
Key Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Melting Point | 236–238°C (dec.) | |
| Water Solubility (20°C) | 84 g/L | |
| pKa (25°C) | 4.04 | |
| Flash Point | 200°C | |
| Refractive Index | 1.6400 (estimate) |
The compound’s acidity (pKa 4.04) arises from the carboxylic acid group, while the hydroxyl groups contribute to its hydrogen-bonding capacity and solubility in polar solvents like ethanol (50 mg/mL) . Infrared spectroscopy reveals characteristic absorption bands at 1650 cm⁻¹ (carbonyl stretching) and broad peaks between 2500–3000 cm⁻¹ (hydroxyl stretching), consistent with intermolecular hydrogen bonding .
Synthesis and Industrial Production
Industrial synthesis of 3,5-dihydroxybenzoic acid primarily involves two methods:
Disulfonation-Hydrolysis Route
This classical approach, described in patent literature and academic sources, proceeds via:
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Disulfonation of Benzoic Acid: Reacting benzoic acid with fuming sulfuric acid to form 3,5-disulfobenzoic acid.
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Alkaline Hydrolysis: Treating the disulfonated intermediate with sodium hydroxide at elevated temperatures (150–200°C) to replace sulfonic groups with hydroxyl groups .
The reaction yields 60–70% pure product, requiring subsequent recrystallization from ethanol-water mixtures to achieve pharmaceutical-grade purity .
High-Yield Oxidative Method
A patented alternative (CN101239905B) developed for related dihydroxyphthalic acid derivatives demonstrates principles applicable to 3,5-dihydroxybenzoic acid synthesis:
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Iodine-Catalyzed Oxidation: Using iodine/iodide redox systems to oxidize cyclohexanedione precursors.
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Sequential Acid-Base Treatment: Purification via pH-controlled precipitation and mixed-solvent recrystallization .
This method achieves 90% yield and >99% purity, as verified by HPLC .
Analytical Characterization
Advanced analytical techniques validate the structural and purity attributes of 3,5-dihydroxybenzoic acid:
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (Agilent 1100 system) using a C18 column and UV detection at 254 nm demonstrates a single peak with 99.5% purity, confirming the absence of byproducts .
Spectroscopic Analysis
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FT-IR: Peaks at 1650 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) align with dimeric carboxylic acid formation .
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NMR:
Elemental Analysis
Experimental values (C 48.49%, H 3.08%, O 48.45%) match theoretical calculations (C₇H₆O₄), confirming stoichiometric purity .
Applications in Science and Industry
Pharmaceutical Intermediates
3,5-Dihydroxybenzoic acid serves as a precursor for anticoagulants, antifungal agents, and fluorescent probes. Its hydroxyl groups enable facile conjugation with bioactive molecules, while the carboxylic acid facilitates salt formation for improved solubility .
Biomarker for Whole Grain Consumption
As a metabolite of alkylresorcinols, urinary 3,5-dihydroxybenzoic acid levels correlate with whole grain wheat and rye intake. Clinical studies quantify it via liquid chromatography-mass spectrometry (LC-MS), establishing it as a non-invasive dietary biomarker .
Polymer Synthesis
The compound’s dihydroxy structure allows incorporation into high-performance polymers like polybenzimidazoles, which exhibit thermal stability >400°C. Patent CN101239905B highlights its role in synthesizing poly(2,5-dihydroxy-1,4-phenylenepyridodiimidazole) (PIPD), a flame-resistant material .
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